3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine is a chemical compound categorized within the class of piperidines, which are six-membered heterocyclic compounds containing a nitrogen atom. This particular compound features a thiazole moiety, contributing to its unique properties and potential applications in various scientific fields. The molecular formula for this compound is CHNS, and it has been identified as a compound of interest in medicinal chemistry due to its structural characteristics and biological activity .
3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine falls under the classification of organic compounds, specifically heterocyclic compounds due to the presence of nitrogen and sulfur atoms in its structure. It is also classified as a piperidine derivative, which is significant in medicinal chemistry for developing drugs targeting various biological pathways .
The synthesis of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine typically involves multi-step organic reactions. One common method includes the reaction of piperidine with an appropriate thiazole derivative that has been functionalized with an alkoxy or hydroxymethyl group.
The molecular structure of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine can be represented using various notations:
CC1=NC(=S)N=C1C(COCC2CCCN2)CInChI=1S/C10H16N2OS/c1-7-8(11-6-12-7)14-9(13)10(15)5-4-2-3-5/h6H,2-5H2,1H3The compound has a molecular weight of approximately 216.31 g/mol. Its structural features include a piperidine ring fused with a thiazole ring, which influences its reactivity and interaction with biological targets .
The compound can participate in various chemical reactions typical for piperidine derivatives:
These reactions can be optimized by adjusting reaction conditions such as temperature, solvent choice, and concentration of reactants to maximize yield and purity.
The mechanism of action for 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine primarily involves its interaction with specific biological targets within cells. Due to the presence of both the piperidine and thiazole groups, this compound may exhibit activity by modulating neurotransmitter systems or influencing enzyme activity.
Research indicates that compounds with similar structures have shown potential as modulators of central nervous system activity, possibly acting on serotonin or dopamine receptors .
3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine has potential applications in:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: